molecular formula C13H17N3O2 B11750557 4-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}benzene-1,3-diol

4-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}benzene-1,3-diol

Cat. No.: B11750557
M. Wt: 247.29 g/mol
InChI Key: LBFZWAWRYZIGRE-UHFFFAOYSA-N
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Description

4-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}benzene-1,3-diol is a complex organic compound that features a pyrazole ring attached to a benzene ring through an aminomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}benzene-1,3-diol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Aminomethylation: The pyrazole derivative is then reacted with formaldehyde and a primary amine to introduce the aminomethyl group.

    Coupling with Benzene-1,3-diol: The final step involves coupling the aminomethylated pyrazole with benzene-1,3-diol under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}benzene-1,3-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

4-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can act as a pharmacophore, binding to the active site of enzymes and inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(1-methyl-4-phenyl-1H-pyrazol-3-yl)amino]methyl}benzene-1,3-diol
  • 4-{[(1-ethyl-4-methyl-1H-imidazol-3-yl)amino]methyl}benzene-1,3-diol
  • 4-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}benzene-1,2-diol

Uniqueness

4-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}benzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

4-[[(1-ethyl-4-methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol

InChI

InChI=1S/C13H17N3O2/c1-3-16-8-9(2)13(15-16)14-7-10-4-5-11(17)6-12(10)18/h4-6,8,17-18H,3,7H2,1-2H3,(H,14,15)

InChI Key

LBFZWAWRYZIGRE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=C(C=C(C=C2)O)O)C

Origin of Product

United States

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